11(12)-EpETE

Vue d'ensemble

Description

11(12)-Epoxyeicosatrienoic acid is a type of epoxyeicosatrienoic acid, which are signaling molecules derived from arachidonic acid. These compounds are produced by the action of cytochrome P450 epoxygenases on arachidonic acid. They play significant roles in various physiological processes, including the regulation of blood pressure, inflammation, and pain perception.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

11(12)-Epoxyeicosatrienoic acid can be synthesized through the epoxidation of arachidonic acid. The reaction typically involves the use of cytochrome P450 enzymes, which catalyze the addition of an oxygen atom to the double bonds of arachidonic acid, forming the epoxide group. The reaction conditions often include a buffered aqueous solution with a pH range of 7.4 to 8.0, and the presence of cofactors such as NADPH.

Industrial Production Methods

Industrial production of 11(12)-Epoxyeicosatrienoic acid is not widely established due to the complexity and specificity of the enzymatic reactions involved. biotechnological approaches using genetically engineered microorganisms expressing cytochrome P450 enzymes have been explored as potential methods for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

11(12)-Epoxyeicosatrienoic acid undergoes various types of chemical reactions, including:

Oxidation: The epoxide group can be oxidized to form diols.

Hydrolysis: The epoxide group can be hydrolyzed to form vicinal diols.

Reduction: The double bonds in the eicosatrienoic acid chain can be reduced to form saturated compounds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the epoxide group.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.

Major Products Formed

Diols: Formed from the hydrolysis or oxidation of the epoxide group.

Saturated Compounds: Formed from the reduction of double bonds.

Applications De Recherche Scientifique

11(12)-Epoxyeicosatrienoic acid has several scientific research applications:

Chemistry: Used as a model compound to study the mechanisms of epoxide formation and reactivity.

Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

Medicine: Explored for its potential therapeutic effects in treating hypertension, inflammation, and pain.

Mécanisme D'action

11(12)-Epoxyeicosatrienoic acid exerts its effects through various molecular targets and pathways:

Molecular Targets: It binds to and activates specific receptors, such as the peroxisome proliferator-activated receptors (PPARs) and transient receptor potential (TRP) channels.

Pathways Involved: It modulates signaling pathways involved in inflammation, vasodilation, and pain perception, including the nitric oxide and prostaglandin pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 14(15)-Epoxyeicosatrienoic acid

- 8(9)-Epoxyeicosatrienoic acid

- 5(6)-Epoxyeicosatrienoic acid

Comparison

11(12)-Epoxyeicosatrienoic acid is unique in its specific regioisomeric form, which determines its distinct biological activities and receptor affinities. Compared to other epoxyeicosatrienoic acids, it may have different potency and efficacy in modulating physiological processes such as blood pressure regulation and inflammation.

Propriétés

IUPAC Name |

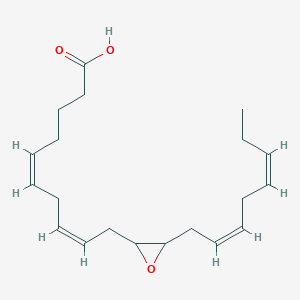

(5Z,8Z)-10-[3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h3-4,6,8-10,12-13,18-19H,2,5,7,11,14-17H2,1H3,(H,21,22)/b4-3-,8-6-,12-9-,13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOKDYBJJBDJGY-BVILWSOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC1C(O1)CC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\CC1C(O1)C/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between 11(12)-EpETE and pulmonary hypertension based on the research findings?

A: The research paper [] investigated the association of various eicosanoid metabolites, including this compound, with pulmonary hypertension. The study found that higher levels of this compound were linked to a reduced likelihood of PH. This suggests a potential protective role of this compound against PH development. Notably, the study observed a transpulmonary release of this compound, indicating its active transport from the lungs into the circulation, which may contribute to its protective effects.

Q2: The abstract mentions other eicosanoid metabolites associated with PH. How does the role of this compound differ from those metabolites?

A: The research identified various eicosanoid metabolites with differing associations with PH. While elevated this compound levels were linked with lower PH odds, metabolites like leukotriene (LTB4) and arachidonic acid derivatives (11,12 diHETrE) were associated with higher odds of PH []. Furthermore, the study observed transpulmonary uptake for metabolites linked with increased PH risk and transpulmonary release for those associated with lower risk, as seen with this compound. This difference in directionality suggests distinct mechanisms of action and potential opposing roles in PH pathogenesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.